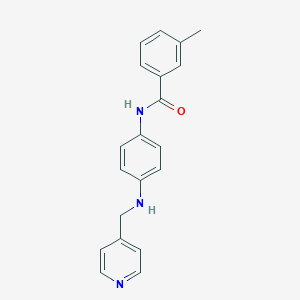
3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide is an organic compound belonging to the class of aromatic anilides. These compounds contain an anilide group where the carboxamide group is substituted with an aromatic group. The structure of this compound includes a benzamide core with a pyridin-4-ylmethylamino substituent, making it a versatile molecule in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 4-aminobenzylpyridine under specific conditions. The reaction mass is heated to reflux temperature and stirred for 12 hours. After cooling to 25-35°C, sodium hydroxide solution is added, followed by further heating to reflux temperature (120-125°C) and subsequent cooling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Applications De Recherche Scientifique
3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in various biochemical pathways.
Mécanisme D'action
The mechanism of action of 3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as tyrosine kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar structure and mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a pyridin-4-ylmethylamino group. This structural feature enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C20H19N3O |
|---|---|
Poids moléculaire |
317.4g/mol |
Nom IUPAC |
3-methyl-N-[4-(pyridin-4-ylmethylamino)phenyl]benzamide |
InChI |
InChI=1S/C20H19N3O/c1-15-3-2-4-17(13-15)20(24)23-19-7-5-18(6-8-19)22-14-16-9-11-21-12-10-16/h2-13,22H,14H2,1H3,(H,23,24) |
Clé InChI |
INKGZSXJSLTRIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NCC3=CC=NC=C3 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NCC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-3-[(2-methoxybenzyl)amino]benzoic acid](/img/structure/B499658.png)
![3-chloro-N-{4-[(2-thienylmethyl)amino]phenyl}benzamide](/img/structure/B499661.png)
![3-[(3-Bromo-4,5-dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B499662.png)
![N-{2-chloro-4-[(4-methylbenzyl)amino]phenyl}-2-furamide](/img/structure/B499663.png)
![2-({[5-(3-Chloro-4-fluorophenyl)-2-furyl]methyl}amino)ethanol](/img/structure/B499664.png)
![N-(4-bromobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499666.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(thiophen-2-ylmethyl)ethanamine](/img/structure/B499667.png)
![1-{[2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B499669.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}propan-1-amine](/img/structure/B499672.png)
![1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol](/img/structure/B499673.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499674.png)
![N-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B499675.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B499678.png)
![N-(2-chlorobenzyl)-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B499681.png)
